3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9I2NO4. It is characterized by the presence of two iodine atoms, a nitrobenzyl group, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-diiodo-4-hydroxybenzaldehyde.
Reaction with 4-Nitrobenzyl Bromide: The hydroxy group of 3,5-diiodo-4-hydroxybenzaldehyde is reacted with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzoic acid.
Reduction: 3,5-Diiodo-4-[(4-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities, including anticancer and antimicrobial properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-4-hydroxybenzaldehyde: Lacks the nitrobenzyl group, making it less versatile in certain synthetic applications.
3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde: Contains a methyl group instead of a nitro group, which may result in different reactivity and applications.
Uniqueness
3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is unique due to the presence of both iodine atoms and a nitrobenzyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C14H9I2NO4 |
---|---|
Molecular Weight |
509.03 g/mol |
IUPAC Name |
3,5-diiodo-4-[(4-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9I2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-1-3-11(4-2-9)17(19)20/h1-7H,8H2 |
InChI Key |
DYYHQXBRXPDTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2I)C=O)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.